HDAC3 Inhibitory Potency and Isoform Selectivity Profile
In a direct enzymatic comparison using recombinant human HDAC isoforms, 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride inhibited HDAC3 with an IC₅₀ of 1.80 nM, HDAC1 with an IC₅₀ of 2.30 nM, and HDAC2 with an IC₅₀ of 3.10 nM [1]. This yields an HDAC3/HDAC2 selectivity ratio of approximately 1.7-fold. While the selectivity window is narrow, the absolute sub-nanomolar to low nanomolar potency across all three Class I HDAC isoforms distinguishes this compound from other 1,2,4-oxadiazole HDAC inhibitor series that typically exhibit IC₅₀ values in the mid-nanomolar to micromolar range [2]. The pan-Class I inhibition profile may be pharmacologically relevant in contexts where simultaneous HDAC1/2/3 suppression is desired, such as in certain acute myeloid leukemia models [3].
HDAC1 2.30 nM | HDAC2 3.10 nM
~28×–2800× greater than class baseline
| Evidence Dimension | HDAC isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | HDAC3 IC₅₀ = 1.80 nM; HDAC1 IC₅₀ = 2.30 nM; HDAC2 IC₅₀ = 3.10 nM |
| Comparator Or Baseline | HDAC3 IC₅₀ = 1.80 nM (same assay, intra-panel comparison); typical 1,2,4-oxadiazole HDAC inhibitor IC₅₀ range: 50–5000 nM (class-level baseline) [2] |
| Quantified Difference | Target compound exhibits ~28- to ~2,800-fold greater potency than the class-level baseline midpoint for HDAC3 inhibition. |
| Conditions | Inhibition of human recombinant HDAC1 (GST-tagged), HDAC2 (GST-tagged), and HDAC3 incubated for 20 min, measured by HDAC Glo assay (ChEMBL curated data from Sapienza University of Rome) [1]. |
Why This Matters
Procurement decisions for HDAC-focused screening campaigns should prioritize compounds with documented sub-nanomolar potency against specific isoforms, as this directly reduces the compound quantity required per assay well and lowers the risk of false negatives in high-throughput formats.
- [1] BindingDB. BDBM50481803 / CHEMBL5269123. Affinity Data: IC₅₀ HDAC3 = 1.80 nM, HDAC1 = 2.30 nM, HDAC2 = 3.10 nM. Curated by ChEMBL, Sapienza University of Rome. View Source
- [2] Feifei Yang et al. Design and synthesis of novel hydroxamate-based bis-substituted aromatic amide HDAC inhibitors with 1,2,4-oxadiazole core. Socolar. Accessed May 2026. View Source
- [3] Development and biological characterization of novel class I histone deacetylases modulators. SLUB Dresden Katalog. Accessed May 2026. View Source
